(4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
(4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a synthetic organic compound that features a piperazine ring substituted with a tosyl group and a methanone group attached to a 3,4,5-trimethoxyphenyl moiety
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways, but further studies are needed to confirm the specific pathways influenced by this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the tosyl group: The piperazine ring is then tosylated using tosyl chloride in the presence of a base such as pyridine.
Attachment of the 3,4,5-trimethoxyphenyl group: This step involves the reaction of the tosylated piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity.
Use of continuous flow reactors: To enhance reaction efficiency and scalability.
Purification techniques: Such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone has several scientific research applications:
Medicinal Chemistry: Used as a pharmacophore in the design of drugs targeting various biological pathways.
Biology: Studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the synthesis of bioactive molecules and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
(4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone: shares similarities with other compounds containing the 3,4,5-trimethoxyphenyl group, such as colchicine and podophyllotoxin.
Unique Features: The presence of the tosyl group and piperazine ring distinguishes it from other trimethoxyphenyl derivatives, providing unique bioactivity and pharmacokinetic properties.
Highlighting Uniqueness
Enhanced Bioactivity: The combination of the tosyl group and piperazine ring enhances the compound’s ability to interact with biological targets.
Versatility: The compound’s structure allows for modifications, making it a versatile scaffold for drug design.
Properties
IUPAC Name |
[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-15-5-7-17(8-6-15)30(25,26)23-11-9-22(10-12-23)21(24)16-13-18(27-2)20(29-4)19(14-16)28-3/h5-8,13-14H,9-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCHONVXACROJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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